1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea
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Overview
Description
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through nucleophilic substitution reactions.
Formation of the Urea Derivative: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways, leading to modulation of their activity.
Pathways Involved: It can affect pathways related to oxidative stress, inflammation, and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-cyclopentyl-3-(4-methylsulfanyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-19-10-7-4-8-11-12(10)16-14(20-11)17-13(18)15-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMXATPSUSXHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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